Campestanol O-(4-Methylbenzoate)
Description
Campestanol O-(4-Methylbenzoate) is a derivative of campestanol (24-methyl-5α-cholestan-3β-ol), a plant stanol structurally analogous to cholesterol. This esterified form is synthesized by linking campestanol to 4-methylbenzoic acid, enhancing its lipophilicity and altering its metabolic behavior. Campestanol itself is a saturated sterol found in plant membranes and is studied for its role in lipid metabolism, particularly in modulating cholesterol absorption . The esterification with 4-methylbenzoate may influence its bioavailability, stability, and physiological effects, making it a compound of interest in pharmacological and nutritional research.
Properties
Molecular Formula |
C₃₆H₅₆O₂ |
|---|---|
Molecular Weight |
520.83 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Campestanol O-(4-Methylbenzoate) belongs to the family of plant stanol esters, which include:
- Sitostanol (24-ethyl-5α-cholestan-3β-ol): A structurally related stanol with a longer side chain (ethyl vs. methyl group at C24).
- Campesterol (24-methylcholest-5-en-3β-ol): The unsaturated precursor of campestanol.
- Brassinosteroids: Phytosteroids like 24-methylene brassinosteroids, which share biosynthetic pathways with campestanol .
The 4-methylbenzoate group distinguishes Campestanol O-(4-Methylbenzoate) from non-esterified stanols and other ester derivatives (e.g., campestanol fatty acid esters). This modification impacts solubility and interaction with lipid transporters.
Bioavailability and Absorption Kinetics
Key findings from comparative studies:
- Its absorption is likely mediated by micellar solubilization in the intestine, similar to other stanol esters .
- In sitosterolemia patients, campestanol absorption reached 80% (vs. 5.5% in controls), indicating genetic factors profoundly influence its uptake .
Metabolic and Pharmacodynamic Effects
- Cholesterol Modulation: In long-term studies, campestanol esters significantly increased serum cholesterol-normalized campestanol concentrations compared to controls. This effect intensified after 45 weeks, suggesting cumulative metabolic retention .
- Turnover Rates: Campestanol’s turnover pool size in sitosterolemic homozygotes (261 mg) vastly exceeded controls (12.8 mg), highlighting abnormal retention .
- Brassinosteroid Biosynthesis: Campestanol is a precursor to 24-methylene brassinosteroids, linking its metabolism to plant growth regulators absent in animal systems .
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